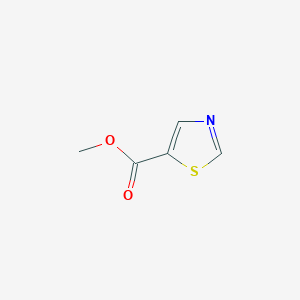

Methyl thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIBWBYTRTUUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20317869 | |

| Record name | Methyl thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-44-7 | |

| Record name | 14527-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and General Procedure

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. This method involves the condensation of α-halo carbonyl compounds with thioamides, forming thiazole-5-carboxylates via cyclization. For methyl thiazole-5-carboxylate, methyl 2-chloroacetoacetate reacts with substituted thioamides in ethanol under reflux (Figure 1A). The reaction proceeds through nucleophilic substitution at the α-carbon, followed by intramolecular cyclization and dehydration.

Example Protocol

A mixture of methyl 2-chloroacetoacetate (10 mmol) and thiobenzamide (12 mmol) in ethanol (20 mL) is refluxed for 5 hours. Neutralization with potassium carbonate precipitates the product, which is recrystallized from ethanol to yield methyl 2-phenylthiazole-5-carboxylate (80% yield).

Substrate Scope and Limitations

The method accommodates diverse thioamides, enabling the synthesis of 2-aryl, 2-alkyl, and 2-heteroaryl derivatives (Table 1). However, electron-deficient thioamides exhibit reduced reactivity, requiring extended reaction times or higher temperatures.

Table 1: Hantzsch Synthesis of this compound Derivatives

| Thioamide | Product Substituent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiobenzamide | 2-Phenyl | 80 | 98 |

| Thioacetamide | 2-Methyl | 75 | 97 |

| 4-Cl-Thiobenzamide | 2-(4-Cl-Phenyl) | 68 | 95 |

Photolysis of Dihydroisoxazole Carboxylates

Reaction Design and Optimization

Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in acetonitrile with 0.5% trifluoroacetic acid (TFA) generates a carbene intermediate, which reacts with thioamides to form thiazole-5-carboxylates. For methyl esters, substituting the ethyl group in the dihydroisoxazole precursor with methyl is critical (Figure 1B).

Key Steps

-

Photolysis : UV irradiation (254 nm) cleaves the dihydroisoxazole ring, producing a vinyl carbene.

-

Thioamide Addition : The carbene reacts with thioamides at the sulfur atom, forming a thioether intermediate.

-

Cyclization and Aromatization : Acid-catalyzed cyclization yields the thiazole ring, with TFA enhancing reaction rates.

Example Protocol

A solution of methyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate (5 mmol) and thiourea (6 mmol) in acetonitrile (50 mL) with TFA (0.25 mL) is irradiated for 8 hours. Column chromatography (hexane/ethyl acetate) isolates methyl 2-aminothiazole-5-carboxylate in 55% yield.

Byproduct Analysis and Control

Without TFA, the vinyl thioester intermediate predominates, necessitating acid catalysis for complete cyclization. Byproducts like uncyclized thioesters or oxidized derivatives are minimized by strict temperature control (<30°C) and inert atmospheres.

Catalytic Hydrogenation of Thiazole Carboxylic Acids

Challenges in Direct Synthesis

Direct esterification is less favored due to side reactions like decarboxylation or ring opening. Catalytic hydrogenation of pre-formed esters (e.g., ethyl to methyl) using Cr-Zr oxide catalysts offers an alternative, though this method is more applicable to 4-methyl derivatives.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Scalability of Methods

| Method | Yield Range (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | 68–80 | 95–98 | High | Limited for EWG thioamides |

| Photolysis | 40–60 | 90–95 | Moderate | Requires UV equipment |

| Fischer Esterification | 60–70 | 85–90 | Low | Decarboxylation side reactions |

Industrial Applications and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Methyl thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Methyl thiazole-5-carboxylate is an organic compound with the molecular formula CHNOS. It features a thiazole ring, which is significant in many biological activities. The compound is known for its ability to act as a precursor in the synthesis of various derivatives that exhibit pharmacological properties .

Anticancer Activity

Recent studies have highlighted the potential of MTC derivatives in cancer therapy. For instance, derivatives of 4-methylthiazole-5-carboxylate have been synthesized and tested for their antileukemic properties. These compounds demonstrated significant inhibitory effects on various human leukemia cell lines, indicating their potential as novel anticancer agents .

Case Study: Inhibition of HSET (KIFC1)

A notable application of MTC is in the development of inhibitors targeting HSET (KIFC1), a mitotic kinesin implicated in cancer cell survival. A study reported the discovery of a specific MTC derivative that inhibited HSET with nanomolar potency, leading to the induction of multipolar mitotic spindles in centrosome-amplified cancer cells. This highlights MTC's role in developing targeted cancer therapies .

Antibiotic Development

MTC also serves as an intermediate in synthesizing antibiotics, such as Cefditoren pivoxil. The compound undergoes transformations to yield 4-methyl-5-formylthiazole, which is crucial for antibiotic efficacy . This application underscores the importance of MTC in pharmaceutical chemistry.

Agrochemical Applications

This compound is recognized for its utility in synthesizing agrochemicals. Its derivatives are used to develop pesticides and herbicides, contributing to agricultural productivity by enhancing crop protection against pests and diseases .

Synthesis of Derivatives

The versatility of MTC allows for the synthesis of various derivatives with tailored properties:

Research Insights

The ongoing research into MTC derivatives emphasizes their potential across multiple therapeutic areas:

- Cancer Treatment : Studies indicate that MTC derivatives can selectively inhibit key proteins involved in cancer cell proliferation.

- Antimicrobial Agents : The structural modifications of MTC are being explored to enhance the efficacy and spectrum of activity against bacterial pathogens.

Mechanism of Action

The mechanism of action of methyl thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Derivatives

The biological and chemical properties of methyl thiazole-5-carboxylate derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl, Br) at the 2-phenyl position enhance antiviral activity by increasing electrophilicity and membrane permeability .

- Electron-Donating Groups (EDGs): Methoxy or phenoxymethyl groups improve enzyme inhibition (e.g., PTP1B) by facilitating hydrogen bonding with active sites .

- Ester Chain Length : Methyl esters are metabolized faster than ethyl analogs, affecting half-life and therapeutic efficacy .

Key Research Findings and Data Tables

Table 1: Antiviral Activity of Selected Derivatives

Table 2: Physicochemical Properties

Biological Activity

Methyl thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a thiazole ring with a methyl group at the second position and a carboxylate group at the fifth position. Its molecular formula is with a molecular weight of 158.19 g/mol. This structural configuration contributes to its biochemical interactions and biological efficacy.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In a study evaluating thiazole derivatives, it was found that this compound exhibited potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 16 µg/mL |

| This compound | B. subtilis | 32 µg/mL |

Antifungal Activity

The compound also shows moderate antifungal activity against Candida albicans, with studies indicating a significant reduction in fungal growth at certain concentrations .

Antiviral Activity

Research has highlighted the antiviral potential of this compound derivatives against viruses such as the yellow fever virus. A series of analogues were synthesized to improve metabolic stability and therapeutic indices, resulting in enhanced antiviral potency .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to decreased production of uric acid, making it potentially useful in treating conditions like gout .

- Cell Cycle Disruption : In cancer cells, this compound can induce multipolar spindle formation by inhibiting proteins like HSET (KIFC1), leading to aberrant cell division and apoptosis .

- Antioxidant Properties : Some derivatives have shown antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cellular models .

Study on Hyperglycemia

A notable case study investigated the protective effects of thiazole derivatives, including this compound, against hyperglycemia in diabetic models. The study demonstrated significant improvements in insulin sensitivity and lipid profiles in treated animals compared to controls .

Anticancer Activity Assessment

In vitro studies have shown that this compound derivatives exhibit potent anticancer activity across various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values from these studies indicate that some derivatives are comparable or superior to conventional chemotherapeutics like cisplatin .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Methyl thiazole derivative | 15 |

| HeLa | Methyl thiazole derivative | 10 |

Q & A

Q. What are the established synthetic routes for methyl thiazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via cyclocondensation reactions. A validated method involves reacting dimethyl acetone-1,3-dicarboxylate with sulfuryl chloride and thiourea to form the thiazole core. Subsequent esterification or transesterification steps yield the methyl ester. Reaction optimization includes controlling temperature (0–5°C for exothermic steps), stoichiometric ratios (e.g., 1:1.2 for thiourea), and purification via recrystallization or column chromatography . Key analytical tools like NMR (¹H/¹³C) and LC-MS are critical for verifying structural integrity and purity.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Characterization involves:

- NMR spectroscopy : ¹H NMR (δ 3.8–4.0 ppm for methyl ester protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups).

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-O ester).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 157 for the parent ion) and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm. These methods are standard for verifying structural motifs and detecting impurities .

Q. What are the stability considerations for this compound under varying storage conditions?

Stability studies recommend storage at –20°C in airtight, light-resistant containers. Hydrolysis of the ester group is a primary degradation pathway, accelerated by humidity and alkaline conditions. Accelerated stability testing (40°C/75% RH for 6 months) combined with periodic HPLC analysis can predict shelf life. Degradation products (e.g., thiazole-5-carboxylic acid) should be monitored .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence biological activity, and what methodologies are used to explore structure-activity relationships (SAR)?

Substituents at positions 2 and 4 of the thiazole ring modulate electronic and steric properties, affecting interactions with biological targets. For example:

- Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance electrophilicity, improving enzyme inhibition.

- Methyl groups at position 4 increase lipophilicity, enhancing membrane permeability. SAR studies employ combinatorial synthesis, followed by assays (e.g., enzyme inhibition, cell viability) and molecular docking to correlate structural features with activity .

Q. What role do crystallographic techniques play in elucidating the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the ester carbonyl and adjacent amine groups stabilizes crystal packing. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Crystallographic data (CCDC entries) are critical for validating computational models .

Q. How can computational chemistry methods predict the reactivity and pharmacokinetic properties of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict frontier molecular orbitals (HOMO-LUMO) for reactivity analysis. Pharmacokinetic parameters (logP, bioavailability) are estimated using QSAR models or software like SwissADME. Molecular dynamics simulations assess binding stability in target proteins (e.g., NTRK kinases for anticancer activity) .

Q. What experimental strategies are used to evaluate the antiviral potential of this compound analogs?

- In vitro assays : Plaque reduction assays (e.g., against influenza A/H1N1) with EC₅₀ determination.

- Mechanistic studies : Time-of-addition experiments to identify viral lifecycle stages (entry, replication).

- Resistance profiling : Serial passaging of viruses under suboptimal compound concentrations to detect mutations. Thiazole derivatives with dibromomethyl or chlorophenyl substituents show enhanced antiviral activity by interfering with viral protease function .

Methodological Notes

- Contradictions in Evidence : While some studies emphasize methyl esters for improved solubility (e.g., prodrug design in ), others highlight ethyl esters () for stability. Researchers must tailor ester choices to specific applications.

- Critical Gaps : Limited data exist on the compound’s metabolic pathways. Isotopic labeling (e.g., ¹⁴C-methyl groups) combined with mass spectrometry could address this.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.